FT206

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

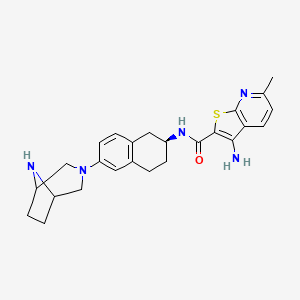

IUPAC Name |

3-amino-N-[(2S)-6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5OS/c1-14-2-9-21-22(26)23(32-25(21)27-14)24(31)29-17-5-3-16-11-20(8-4-15(16)10-17)30-12-18-6-7-19(13-30)28-18/h2,4,8-9,11,17-19,28H,3,5-7,10,12-13,26H2,1H3,(H,29,31)/t17-,18?,19?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKKSCQGVUDMFY-VIQWUECVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3CCC4=C(C3)C=CC(=C4)N5CC6CCC(C5)N6)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=C1)C(=C(S2)C(=O)N[C@H]3CCC4=C(C3)C=CC(=C4)N5CC6CCC(C5)N6)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes and Protocols for FT206: A USP28/USP25 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

FT206 is a potent and selective dual inhibitor of Ubiquitin-Specific Proteases (USP) 28 and 25. By inhibiting these deubiquitinases, this compound leads to the destabilization and subsequent degradation of key oncoproteins, including c-MYC, c-JUN, and Δp63, making it a promising candidate for cancer therapy, particularly in lung squamous cell carcinoma (LSCC).[1][2][3] This document provides detailed information on the solubility of this compound, protocols for its use in key experiments, and an overview of the relevant signaling pathways.

Quantitative Data Summary

For ease of reference and comparison, the following table summarizes the key quantitative data for this compound.

| Parameter | Value | Target/Cell Line | Reference |

| IC50 | 0.15 µM | USP28 | [4] |

| 1.01 µM | USP25 | [4] | |

| EC50 | 0.3 - 1 µM | USP28/25 in H520 cell extracts | [1][5] |

| In Vivo Dosage | 75 mg/kg | KRasLSL-G12D; Fbxw7flox/flox mouse model | [2][4] |

Solubility and Preparation of this compound

Proper dissolution of this compound is critical for accurate and reproducible experimental results. This compound is soluble in DMSO at a concentration of 10 mM.[1][5] For in vitro and in vivo experiments, various solvent systems can be utilized.

Stock Solution Preparation (10 mM in DMSO): To prepare a 10 mM stock solution, dissolve 4.476 mg of this compound (Molecular Weight: 447.60 g/mol ) in 1 mL of DMSO. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4] Aliquot the stock solution and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4]

Working Solution Preparation:

The following table details protocols for preparing this compound working solutions for various applications.[4]

| Protocol | Composition | Final Concentration | Notes |

| 1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (11.17 mM) | Yields a clear solution. |

| 2 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (11.17 mM) | Yields a clear solution. Use with caution for dosing periods exceeding half a month. |

| 3 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.75 mg/mL (8.38 mM) | Yields a clear solution. |

Experimental Protocols

Cell-Based Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines, such as LSCC cells.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Cancer cell line of interest (e.g., NCI-H520)

-

Complete cell culture medium

-

96-well plates

-

Cell proliferation reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).

-

Incubate the plate for 48-96 hours.[4]

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Measure luminescence or absorbance using a plate reader to determine cell viability.

-

Plot the results as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blotting for c-MYC, c-JUN, and Δp63

This protocol describes how to detect changes in the protein levels of this compound targets.

Materials:

-

This compound

-

Cancer cell line

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against c-MYC, c-JUN, Δp63, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 50 nM, 100 nM) or vehicle control for a specified time (e.g., 24-48 hours).[2]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound evaluation.

References

- 1. probechem.com [probechem.com]

- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peer review in USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (FT3951206) | USP28 inhibitor | Probechem Biochemicals [probechem.com]

Application Notes and Protocols for Western Blot Analysis Following FT206 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blot analysis to investigate protein expression changes in response to treatment with FT206, a potent and selective inhibitor of ubiquitin-specific protease 28 (USP28) and its homolog USP25.

Introduction

This compound is a small molecule inhibitor that targets the deubiquitinating enzymes USP28 and USP25.[1][2][3] These enzymes play a critical role in stabilizing oncoproteins, and their inhibition by this compound leads to the destabilization and subsequent degradation of key cancer-driving proteins such as c-MYC, c-JUN, and Δp63.[2][4][5] This mechanism makes this compound a promising therapeutic agent, particularly in cancers like lung squamous cell carcinoma (LSCC) where these oncoproteins are often overexpressed.[2][4][6] Western blotting is an essential technique to elucidate the molecular effects of this compound by quantifying the changes in target protein levels.

Data Presentation

The following table summarizes quantitative data from studies investigating the effects of this compound on protein expression.

| Cell Line/Model | Treatment Concentration | Treatment Duration | Target Protein | Observed Effect | Reference |

| Primary Lung Squamous Cell Carcinoma (LSCC) | 0-100 nM | 48 h | c-JUN | Inhibition of expression | [1] |

| Primary Lung Squamous Cell Carcinoma (LSCC) | 0-100 nM | 48 h | c-MYC | Inhibition of expression | [1] |

| Primary KF LSCC cells | 50 and 100 nM | Not Specified | c-MYC | Reduction in protein levels | [4] |

| Primary KF LSCC cells | 50 and 100 nM | Not Specified | c-JUN | Reduction in protein levels | [4] |

| Primary KF LSCC cells | 50 and 100 nM | Not Specified | Δp63 | Reduction in protein levels | [4] |

| KRasLSL-G12D; Fbxw7flox/flox mouse model | 75 mg/kg (p.o., 3x/week for 5 weeks) | 5 weeks | Δp63 | Reduction in protein levels | [6] |

| KRasLSL-G12D; Fbxw7flox/flox mouse model | 75 mg/kg (p.o., 3x/week for 5 weeks) | 5 weeks | c-JUN | Reduction in protein levels | [6] |

| KRasLSL-G12D; Fbxw7flox/flox mouse model | 75 mg/kg (p.o., 3x/week for 5 weeks) | 5 weeks | c-MYC | Reduction in protein levels | [6] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by this compound. This compound inhibits USP28/USP25, leading to the ubiquitination and subsequent proteasomal degradation of oncoproteins like c-MYC, c-JUN, and Δp63. This disruption of oncoprotein stability can lead to cell cycle arrest and apoptosis, ultimately inhibiting tumor growth.

Caption: this compound signaling pathway.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the effect of this compound on target protein expression.

Experimental Workflow

The following diagram outlines the major steps of the Western blot protocol after this compound treatment.

Caption: Western blot experimental workflow.

Detailed Protocol

1. Cell Culture and this compound Treatment

-

Seed cells (e.g., LSCC cell lines like NCI-H520) at an appropriate density in culture plates and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with the desired concentrations of this compound (e.g., 50-100 nM) or vehicle (DMSO) for the specified duration (e.g., 48 hours).

2. Cell Lysis and Protein Quantification

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration using a BCA protein assay or a similar method.

3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

-

Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a molecular weight marker.

-

Run the gel in 1X running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[7][8]

4. Protein Transfer

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]

-

Perform a wet or semi-dry transfer according to the manufacturer's instructions for your transfer apparatus. A typical wet transfer can be done at 100V for 60-90 minutes in a cold room or with an ice pack.[8]

5. Blocking

-

After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[7][9] This step prevents non-specific binding of antibodies.

6. Primary Antibody Incubation

-

Dilute the primary antibodies against the target proteins (e.g., anti-c-MYC, anti-c-JUN, anti-Δp63) and a loading control (e.g., anti-β-actin or anti-GAPDH) in the blocking buffer at the recommended dilution.

-

Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.[7]

7. Secondary Antibody Incubation

-

Wash the membrane three times for 10 minutes each with TBST.[7]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[7]

8. Detection and Imaging

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for a few minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

9. Data Analysis

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the target protein bands to the intensity of the loading control bands to account for loading differences.

-

Compare the normalized protein levels in this compound-treated samples to the vehicle-treated control to determine the effect of the compound.

Conclusion

This document provides a comprehensive guide for performing Western blot analysis to study the effects of the USP28/USP25 inhibitor, this compound. By following this protocol, researchers can effectively assess the impact of this compound on the protein levels of key oncoproteins and further elucidate its mechanism of action in relevant cancer models. Adherence to these detailed steps will facilitate the generation of reliable and reproducible data for basic research and drug development applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Peer review in USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 3. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (FT3951206) | USP28 inhibitor | Probechem Biochemicals [probechem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. fortislife.com [fortislife.com]

- 8. astorscientific.us [astorscientific.us]

- 9. Western blot protocol | Abcam [abcam.com]

Application Notes and Protocols for FT206 Treatment of Primary Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT206 is a potent and selective small molecule inhibitor of ubiquitin-specific protease 28 (USP28) and, to a lesser extent, USP25. It has demonstrated significant anti-tumor activity in preclinical models of lung cancer, particularly in lung squamous cell carcinoma (LSCC). These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo studies involving primary lung cancer cells.

This compound exerts its therapeutic effect by destabilizing key oncoproteins, including c-MYC, c-JUN, and Δp63, which are critical for the proliferation and survival of certain lung cancer subtypes. By inhibiting USP28, this compound promotes the degradation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

This compound primarily targets the deubiquitinase USP28. In many cancers, including LSCC, USP28 is overexpressed and acts to stabilize oncoproteins by removing ubiquitin tags, thereby preventing their proteasomal degradation. This compound blocks this activity, leading to the accumulation of polyubiquitinated c-MYC, c-JUN, and Δp63, and their subsequent destruction. This targeted degradation of key cancer drivers results in the suppression of tumor growth.

Caption: Mechanism of action of this compound in lung cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (μM) |

| USP28 | 0.15[1] |

| USP25 | 1.01[1] |

Table 2: In Vitro Efficacy of this compound in Lung Cancer Cell Lines

| Cell Line Type | Assay | Concentration | Incubation Time | Result |

| Primary Lung Squamous Cell Carcinoma (LSCC) | c-JUN and c-MYC Expression | 0-100 nM | 48 h | Inhibited the expression of c-JUN and c-MYC[1] |

| KF LSCC Cells | Proliferation Assay | 0-5 μM | 48-96 h | Inhibited cell proliferation[1] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Tumor Xenografts | Dosing Regimen | Duration | Result |

| KRasLSL-G12D; Fbxw7flox/flo mice | H520, CALU-1, LUDLU-1 | 75 mg/kg, p.o., three times a week | 5 weeks | Exhibited antitumor activity and inhibited tumor growth[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in primary lung cancer cells.

Caption: Workflow for the in vitro cell viability assay.

Materials:

-

Primary lung cancer cells

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well clear bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count primary lung cancer cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 1 nM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

-

Incubation:

-

Incubate the plate for 48 to 96 hours at 37°C and 5% CO2.

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the cell viability against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Protocol 2: Western Blot Analysis for Oncoprotein Levels

This protocol is to assess the effect of this compound on the protein levels of c-MYC, c-JUN, and Δp63.

Materials:

-

Primary lung cancer cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-c-MYC, anti-c-JUN, anti-Δp63, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Seed primary lung cancer cells in 6-well plates and treat with desired concentrations of this compound (e.g., 100 nM, 1 µM, 5 µM) for 48 hours.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use GAPDH or β-actin as a loading control to normalize protein levels.

-

Protocol 3: In Vivo Antitumor Efficacy Study

This protocol describes a xenograft study in mice to evaluate the in vivo efficacy of this compound.

Caption: Workflow for an in vivo antitumor efficacy study.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Primary lung cancer cells

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in water)

-

Calipers

-

Animal balance

Procedure:

-

Tumor Cell Implantation:

-

Resuspend primary lung cancer cells in a 1:1 mixture of PBS and Matrigel.

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

-

-

Drug Administration:

-

Prepare this compound in the vehicle solution at the desired concentration.

-

Administer this compound orally (p.o.) to the treatment group at a dose of 75 mg/kg, three times a week.

-

Administer an equal volume of the vehicle to the control group.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health and behavior of the animals.

-

-

Study Termination and Analysis:

-

Continue the treatment for the planned duration (e.g., 5 weeks) or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tumor tissue can be processed for further analysis (e.g., histology, western blotting).

-

Safety and Handling

This compound is a research compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For in vivo studies, all animal procedures must be approved by and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for Combining FT206 with Other Cancer Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT206 is a potent and selective dual inhibitor of ubiquitin-specific proteases USP28 and USP25, with preferential activity towards USP28.[1][2][3] By inhibiting USP28, this compound promotes the degradation of key oncoproteins, including c-MYC, c-JUN, and ΔNp63, which are critical drivers of tumor cell proliferation and survival in various cancers, particularly in lung squamous cell carcinoma (LSCC).[4][5] Preclinical studies have demonstrated the single-agent efficacy of this compound in reducing tumor growth.[1] This document provides detailed application notes and protocols for investigating the combination of this compound with other standard-of-care cancer therapies, a strategy aimed at enhancing anti-tumor efficacy and overcoming potential resistance mechanisms.

The rationale for combining this compound with other therapies stems from its unique mechanism of action. By destabilizing key oncogenic drivers, this compound can potentially synergize with therapies that induce DNA damage (e.g., chemotherapy) or target other critical signaling pathways (e.g., targeted therapies).

Signaling Pathway and Mechanism of Action

This compound primarily targets the USP28 deubiquitinase, which plays a crucial role in stabilizing a number of oncoproteins. The inhibition of USP28 by this compound leads to the ubiquitination and subsequent proteasomal degradation of these client proteins.

Caption: Mechanism of action of this compound.

Combination Therapy Strategies

Based on the mechanism of action of USP28 inhibitors, promising combination strategies for this compound include:

-

Chemotherapy (e.g., Cisplatin): USP28 is involved in the DNA damage response (DDR).[6][7] Combining this compound with DNA-damaging agents like cisplatin may lead to synthetic lethality by preventing cancer cells from repairing the chemotherapy-induced DNA damage.

-

Targeted Therapies:

-

EGFR Inhibitors: In EGFR-mutant non-small cell lung cancer (NSCLC), resistance to EGFR inhibitors can emerge. USP28 has been implicated in the stability of proteins in pathways downstream of EGFR.[8]

-

BRAF/MEK Inhibitors: In BRAF-mutant cancers, resistance to BRAF and MEK inhibitors is a major challenge. Combining this compound could offer a novel approach to counteract resistance mechanisms.[9]

-

PI3K Inhibitors: The PI3K/AKT pathway is a central signaling node in cancer. There is a strong rationale for combining inhibitors of different pathways to achieve synergistic anti-tumor effects.[10]

-

Quantitative Data from Preclinical Studies

While specific preclinical data on this compound in combination therapies are limited in publicly available literature, the following tables summarize the rationale and potential experimental designs based on studies with other USP28 inhibitors and conceptually similar combination approaches.

Table 1: In Vitro Combination Studies

| Combination Partner | Cancer Type | Cell Lines | Endpoints | Expected Outcome |

| Cisplatin | NSCLC | A549, H460 | Cell viability (MTT/CTG assay), Apoptosis (Annexin V/PI staining), Combination Index (CI) | Synergistic reduction in cell viability and induction of apoptosis (CI < 1) |

| Gefitinib (EGFRi) | EGFR-mutant NSCLC | PC-9, HCC827 | Cell viability, Western blot for downstream signaling | Enhanced inhibition of cell growth and signaling pathways |

| Vemurafenib (BRAFi) | BRAF-mutant Melanoma | A375, SK-MEL-28 | Cell proliferation, Colony formation assay | Synergistic inhibition of proliferation and colony formation |

| Alpelisib (PI3Ki) | PIK3CA-mutant Cancer | Breast (MCF7), Colon (HCT116) | Cell viability, Cell cycle analysis (flow cytometry) | Enhanced cell cycle arrest and growth inhibition |

Table 2: In Vivo Combination Studies

| Combination Partner | Cancer Model | Mouse Strain | Dosing Regimen | Efficacy Readouts | Expected Outcome |

| Cisplatin | NSCLC Xenograft | Nude mice | This compound: 75 mg/kg, p.o., 3x/week; Cisplatin: 5 mg/kg, i.p., 1x/week | Tumor growth inhibition (TGI), Body weight | Enhanced and sustained tumor regression compared to single agents |

| Osimertinib (EGFRi) | EGFR-mutant NSCLC PDX | NOD/SCID mice | This compound: 75 mg/kg, p.o., daily; Osimertinib: 5 mg/kg, p.o., daily | Tumor volume, Survival analysis | Delayed onset of resistance and improved overall survival |

| Dabrafenib + Trametinib | BRAF-mutant Melanoma Xenograft | Athymic nude mice | This compound: 75 mg/kg, p.o., daily; Dabrafenib: 30 mg/kg, p.o., daily; Trametinib: 0.3 mg/kg, p.o., daily | Tumor growth, Pharmacodynamic markers (p-ERK) | Overcoming acquired resistance and achieving deeper tumor responses |

| Taselisib (PI3Ki) | PIK3CA-mutant Xenograft | BALB/c nude mice | This compound: 75 mg/kg, p.o., 3x/week; Taselisib: 25 mg/kg, p.o., daily | Tumor volume, Ki-67 staining | Synergistic tumor growth inhibition |

Experimental Protocols

In Vitro Synergy Assessment

This protocol outlines a general method for assessing the synergistic effects of this compound in combination with another therapeutic agent in cancer cell lines.

Caption: In vitro synergy assessment workflow.

Materials:

-

Cancer cell line of interest

-

This compound (stock solution in DMSO)

-

Combination drug (stock solution in appropriate solvent)

-

96-well cell culture plates

-

Cell culture medium and supplements

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

CompuSyn software for synergy analysis

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Drug Preparation: Prepare serial dilutions of this compound and the combination drug. For combination treatments, a constant ratio of the two drugs is typically used.

-

Treatment: Add the single agents and their combinations to the appropriate wells. Include vehicle-only controls.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).

-

Viability Assessment: At the end of the incubation period, measure cell viability using a validated assay according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the fraction of cells affected by each treatment relative to the vehicle control.

-

Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.

-

A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

In Vivo Combination Efficacy Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with another anti-cancer agent in a xenograft mouse model.

Caption: In vivo combination efficacy workflow.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line for implantation

-

This compound formulated for oral gavage

-

Combination drug formulated for its appropriate route of administration

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Tumor Implantation: Subcutaneously implant a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a pre-determined size (e.g., 100-150 mm³), randomize the mice into treatment cohorts.

-

Treatment Administration:

-

Administer this compound and the combination drug according to the dosing regimen outlined in Table 2 or as optimized in preliminary studies.

-

The vehicle control group should receive the same vehicle used to formulate both drugs.

-

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

Continue the study until tumors in the control group reach a pre-defined endpoint, or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for c-MYC levels, immunohistochemistry for proliferation markers like Ki-67).

-

Compare tumor growth inhibition between the different treatment groups to assess the efficacy of the combination therapy.

-

Conclusion

The unique mechanism of action of this compound, leading to the degradation of key oncoproteins, provides a strong rationale for its use in combination with various cancer therapies. The protocols and application notes provided here offer a framework for the preclinical evaluation of this compound in combination settings. Rigorous in vitro and in vivo studies are essential to identify synergistic combinations, optimize dosing schedules, and ultimately translate these promising therapeutic strategies into clinical applications for the benefit of cancer patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for the bi-specificity of USP25 and USP28 inhibitors | EMBO Reports [link.springer.com]

- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 5. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Color Gradients | Graphviz [graphviz.org]

- 7. Reactome | USP28 deubiquitinates CLSPN and MYC [reactome.org]

- 8. Inhibition of mutant EGFR in lung cancer cells triggers SOX2-FOXO6-dependent survival pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming FT206 Resistance in Cancer Cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the USP28/USP25 inhibitor, FT206.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, based on resistance to other targeted therapies, potential mechanisms include:

-

Target Alteration: Mutations in the USP28 gene that prevent this compound binding.

-

Bypass Pathway Activation: Upregulation of downstream signaling pathways that compensate for USP28 inhibition. A key potential mechanism is the overexpression or stabilization of the oncoprotein c-Myc, which is a downstream target of the USP28 pathway.[1][2][3][4]

-

Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which can actively remove this compound from the cell.[5]

-

Enhanced DNA Damage Response: Activation of DNA repair pathways that counteract the cytotoxic effects of this compound.[6] In squamous cell carcinomas, the transcription factor ∆Np63, stabilized by USP28, regulates the Fanconi Anemia DNA-damage response, contributing to chemotherapy resistance.[6]

Q2: How can I experimentally confirm if my cells have developed resistance to this compound?

To confirm resistance, you should perform a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) of this compound in your potentially resistant cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in our long-term treated cell line.

This suggests the development of acquired resistance. Here’s a troubleshooting workflow:

Step 1: Validate Resistance

-

Experiment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 values of this compound between the parental and the suspected resistant cell line.

-

Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 for the resistant line.

Step 2: Investigate Potential Mechanisms

-

Hypothesis 1: Upregulation of c-Myc

-

Experiment: Perform Western blotting to compare the protein levels of c-Myc in parental and resistant cells, both with and without this compound treatment.

-

Expected Outcome: Resistant cells may show higher basal levels of c-Myc or a blunted decrease in c-Myc levels upon this compound treatment compared to parental cells.[1][2]

-

-

Hypothesis 2: Altered USP28 Activity

-

Experiment: Conduct an in vitro or in situ ubiquitination assay to assess the ubiquitination status of known USP28 substrates like c-Myc or c-Jun.

-

Expected Outcome: In resistant cells, you might observe less ubiquitination of USP28 substrates, suggesting a potential alteration in USP28 function that is not effectively inhibited by this compound.

-

Step 3: Strategies to Overcome Resistance

-

Strategy 1: Combination Therapy with a c-Myc Inhibitor

-

Strategy 2: Combination with Chemotherapy

-

Rationale: Targeting the USP28-∆Np63 axis can sensitize squamous cell carcinoma cells to cisplatin.[6]

-

Experiment: For squamous cell carcinoma models, test the combination of this compound with cisplatin.

-

Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines

| Cell Line | Treatment | IC50 (µM) | Fold Resistance |

| Parental | This compound | 0.5 | 1 |

| Resistant | This compound | 5.0 | 10 |

Table 2: Example of c-Myc Protein Expression in Response to this compound

| Cell Line | This compound (1 µM) | c-Myc Expression (Fold Change vs. Untreated Parental) |

| Parental | - | 1.0 |

| Parental | + | 0.2 |

| Resistant | - | 2.5 |

| Resistant | + | 1.8 |

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the IC50 of this compound.

Materials:

-

96-well plates

-

Cancer cell lines (parental and suspected resistant)

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

Western Blotting for c-Myc Expression

This protocol is for assessing the protein levels of c-Myc.

Materials:

-

Parental and resistant cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against c-Myc

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat parental and resistant cells with this compound or vehicle for the desired time.

-

Lyse the cells in lysis buffer on ice.[9]

-

Determine the protein concentration of the lysates using the BCA assay.

-

Prepare protein samples with Laemmli buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

-

Transfer the proteins to a membrane.[10]

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

In Situ Ubiquitination Assay

This protocol is to assess the ubiquitination of a target protein in cells.

Materials:

-

Cells transfected with plasmids expressing His-tagged ubiquitin and HA-tagged target protein

-

Lysis buffer containing 2% SDS and 10 mM NEM (N-Ethylmaleimide)[11]

-

Dilution buffer (RIPA without SDS)

-

Anti-HA antibody

-

Protein A/G beads

-

Wash buffer

-

Elution buffer (Laemmli buffer)

Procedure:

-

Transfect cells with expression vectors for His-ubiquitin and HA-tagged substrate.

-

Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.

-

Lyse cells in the SDS-containing lysis buffer and boil for 10 minutes to denature proteins.[11]

-

Dilute the lysate 10-fold with dilution buffer.

-

Immunoprecipitate the HA-tagged protein using an anti-HA antibody and protein A/G beads overnight at 4°C.

-

Wash the beads extensively with wash buffer.

-

Elute the immunoprecipitated proteins by boiling in Laemmli buffer.

-

Analyze the eluates by Western blotting using an anti-His antibody to detect ubiquitinated forms of the target protein.

Protocol for Generating this compound-Resistant Cell Lines

This protocol describes a method for developing cell lines with acquired resistance to this compound.

Procedure:

-

Determine the initial IC50: First, determine the IC50 of this compound for the parental cancer cell line using an MTT assay.

-

Initial low-dose exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

-

Stepwise dose escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in the culture medium by approximately 25-50%.[12]

-

Monitoring and passaging: Continuously monitor the cells. When they reach 70-80% confluency and appear healthy, passage them and continue the culture in the presence of the drug. If significant cell death occurs, reduce the drug concentration to the previous level until the cells recover.[13]

-

Repeat dose escalation: Repeat the process of stepwise dose escalation over several months.

-

Characterization of resistant line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold the initial IC50), characterize its level of resistance by re-determining the IC50.

-

Cryopreservation: Freeze vials of the resistant cells at different passage numbers.

Mandatory Visualizations

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting c-Myc to overcome acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR tyrosine kinase inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c-Myc alterations confer therapeutic response and acquired resistance to c-Met inhibitors in MET-addicted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of USP28 overcomes Cisplatin-resistance of squamous tumors by suppression of the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. benchchem.com [benchchem.com]

- 11. Ubiquitination assay [bio-protocol.org]

- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]

- 13. researchgate.net [researchgate.net]

FT206 Inhibitor Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the off-target effects of the FT206 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the this compound inhibitor?

A1: The primary target of this compound is Ubiquitin-Specific Protease 28 (USP28). This compound is a potent inhibitor of USP28, leading to the destabilization of oncoproteins such as c-MYC, c-JUN, and Δp63. This on-target activity is responsible for its anti-tumor effects, particularly in Lung Squamous Cell Carcinoma (LSCC).

Q2: What are the known off-target effects of this compound?

A2: The most well-characterized off-target effect of this compound is the inhibition of Ubiquitin-Specific Protease 25 (USP25), a close homolog of USP28. This compound exhibits bi-specificity, binding to a conserved cleft present in both USP28 and USP25.[1] While it is more potent against USP28, its activity against USP25 should be considered in experimental design and data interpretation.

An activity-based probe profiling (ABPP) study of this compound against 28 endogenous deubiquitinases (DUBs) has demonstrated a remarkable selectivity for USP28 and USP25 over the other DUBs tested. However, comprehensive screening data against other protein families, such as kinases, are not publicly available at this time.

Q3: My cells are not responding to this compound treatment as expected. What could be the issue?

A3: There are several potential reasons for a lack of cellular response to this compound. Please consider the following troubleshooting steps:

-

Cell Line Specificity: The anti-proliferative effects of this compound have been shown to be more pronounced in cell lines dependent on the USP28-c-MYC axis, such as certain LSCC cells. In cell lines where this pathway is not a primary driver of proliferation, the effects may be less significant.

-

USP28 Expression Levels: The effects of this compound are mediated through USP28. In cells with low or no USP28 expression, the inhibitor will not have its intended effect. It is recommended to confirm USP28 expression in your cell line of interest via western blot or qPCR. Studies have shown that in a USP28-depleted background, this compound does not affect cell growth.

-

Inhibitor Concentration and Treatment Duration: Ensure that the concentration and duration of this compound treatment are appropriate for your cell type and the specific assay being performed. IC50 values can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration for your system.

-

Compound Integrity: Ensure the proper storage and handling of the this compound compound to maintain its activity. Stock solutions are typically stored at -20°C or -80°C.

Q4: I am observing unexpected phenotypes in my experiment. Could this be due to off-target effects?

A4: Unexpected phenotypes could potentially be attributed to the inhibition of USP25, the primary off-target of this compound. USP25 has distinct cellular roles from USP28, and its inhibition may lead to different downstream effects. To investigate this, consider the following:

-

USP25 Knockdown/Knockout Controls: If you suspect USP25 inhibition is contributing to your observed phenotype, using USP25 knockdown or knockout cells as a control can help to dissect the specific effects of inhibiting USP25.

-

Phenotypic Comparison: Compare the phenotype observed with this compound treatment to that of a more selective USP28 inhibitor if one is available, or to the phenotype of USP28 knockdown/knockout.

Q5: How can I confirm that this compound is engaging its target (USP28) in my cells?

A5: Target engagement can be confirmed by observing the downstream effects of USP28 inhibition. A common and reliable method is to measure the protein levels of known USP28 substrates, such as c-MYC, c-JUN, and Δp63, by western blot. A decrease in the levels of these proteins following this compound treatment would indicate successful target engagement.

Quantitative Data Summary

The following tables summarize the known inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound against USP28 and USP25

| Target | IC50 (µM) | Notes |

| USP28 | 0.15 | Primary on-target |

| USP25 | 1.01 | Primary off-target |

Data compiled from publicly available sources.

Signaling Pathway and Experimental Workflow Diagrams

Caption: On- and off-target signaling pathways of the this compound inhibitor.

Caption: Troubleshooting workflow for unexpected results with this compound.

Key Experimental Protocols

1. Western Blot for c-MYC Levels Following this compound Treatment

This protocol is designed to assess the on-target activity of this compound by measuring the protein levels of the downstream substrate c-MYC.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against c-MYC

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

-

SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against c-MYC overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with a loading control antibody, or run a parallel gel for the loading control.

2. In Vivo Ubiquitination Assay

This protocol is used to determine if this compound treatment leads to an increase in the ubiquitination of its target's substrates (e.g., c-MYC).

Materials:

-

Plasmids encoding HA-tagged ubiquitin and the protein of interest (e.g., c-MYC)

-

Transfection reagent

-

Cell lysis buffer (containing 1% SDS to denature proteins)

-

Dilution buffer (e.g., Tris-HCl, NaCl, EDTA, Triton X-100)

-

Antibody for immunoprecipitation (e.g., anti-c-MYC)

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer or SDS sample buffer

-

Primary antibody against HA-tag

-

Western blot reagents (as described above)

Procedure:

-

Transfection: Co-transfect cells with plasmids expressing HA-tagged ubiquitin and the protein of interest.

-

Inhibitor Treatment: Treat the transfected cells with this compound and a vehicle control. It is also recommended to include a proteasome inhibitor (e.g., MG132) as a positive control for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions.

-

Lysate Dilution: Dilute the lysates with a non-denaturing dilution buffer to reduce the SDS concentration and allow for immunoprecipitation.

-

Immunoprecipitation: Incubate the diluted lysates with an antibody against the protein of interest overnight at 4°C.

-

Bead Incubation: Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.

-

Western Blot: Analyze the eluted samples by western blot using an anti-HA antibody to detect ubiquitinated c-MYC. The presence of a high molecular weight smear or ladder of bands indicates ubiquitination.

References

Technical Support Center: Minimizing FT206 Toxicity in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for minimizing and managing potential toxicity associated with the investigational compound FT206 in preclinical animal studies. The following information is structured to address common challenges and provide practical solutions for researchers utilizing this USP28/USP25 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule inhibitor of ubiquitin-specific proteases (USPs). Its primary targets are USP28 and its closest homolog, USP25.[1][2] It has been investigated for its potential as an anti-cancer agent, particularly in squamous cell lung carcinoma.[3][4]

Q2: What is the known tolerated dose of this compound in mice?

A2: A dose of 75 mg/kg administered orally (p.o.) three times a week for five weeks has been shown to be well-tolerated in mice.[1][3] In these studies, no noticeable adverse effects were observed, and the animals maintained a normal body weight.[1][3] Histopathological analysis of the kidney, liver, and spleen from mice treated with this regimen showed no significant abnormalities.[3]

Q3: What are the potential on-target and off-target effects of this compound?

A3: The on-target effects of this compound are mediated through the inhibition of USP28 and USP25. USP28 is known to stabilize oncoproteins such as c-MYC, c-JUN, and Δp63, and its inhibition can lead to their degradation.[1][4] USP25 is involved in regulating inflammatory responses and other signaling pathways.[1][5][6] Potential off-target effects are not well characterized but, as with any small molecule inhibitor, should be considered.

Q4: What are the general signs of toxicity to monitor in mice during a study with a novel inhibitor like this compound?

A4: General signs of toxicity in mice include, but are not limited to:

-

Body Weight Loss: A decrease of 10-15% from baseline is often considered a sign of toxicity, and a loss of over 20% may necessitate euthanasia.

-

Changes in Appearance: Ruffled fur, hunched posture, and unkempt appearance.

-

Behavioral Changes: Lethargy, decreased activity, social isolation, or hyperactivity.

-

Changes in Food and Water Consumption: Significant decreases in intake.

-

Gastrointestinal Issues: Diarrhea or constipation.

-

Dehydration: Sunken eyes and skin tenting.

It is crucial to establish baseline measurements for all parameters before the start of the study.

Troubleshooting Guide

This guide provides a structured approach to addressing common issues that may arise during in vivo experiments with this compound.

| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |

| Precipitation of this compound in dosing solution | This compound is a poorly water-soluble compound. The formulation may be inadequate for the desired concentration. | 1. Optimize Formulation: Prepare a stock solution in an organic solvent like DMSO. For the final dosing solution, a common vehicle for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For sensitive mouse strains, consider reducing the DMSO concentration.[7] Another option is a suspension in 0.5% methylcellulose.[8] 2. Sonication and Warming: Use sonication and gentle warming (if the compound is heat-stable) to aid dissolution. 3. Prepare Fresh: Prepare dosing solutions fresh daily to minimize the risk of precipitation over time. |

| Animal distress during or immediately after oral gavage (e.g., choking, fluid from nose) | Improper gavage technique leading to administration into the trachea or esophageal injury. | 1. Ensure Proper Training: All personnel performing oral gavage must be adequately trained. 2. Correct Restraint: The mouse should be properly restrained with the head and neck in a straight line with the body to facilitate passage of the gavage needle into the esophagus.[9] 3. Correct Needle Size and Placement: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse. The needle should be inserted gently into the diastema and advanced along the roof of the mouth towards the esophagus with no resistance.[10][11] 4. Slow Administration: Administer the formulation slowly to prevent reflux.[12] 5. Immediate Action: If fluid appears from the nose, stop immediately and tilt the mouse's head down to allow the fluid to drain. Monitor the animal closely for signs of respiratory distress.[9] |

| Weight loss (>10%) or other clinical signs of toxicity | The administered dose may be approaching or exceeding the Maximum Tolerated Dose (MTD). | 1. Dose Reduction: Consider reducing the dose to a lower, previously tolerated level (e.g., 75 mg/kg if a higher dose was being tested). 2. Dosing Frequency: If dosing daily, consider reducing the frequency to every other day or three times a week. 3. Supportive Care: Provide supportive care such as supplemental hydration (e.g., subcutaneous saline) and palatable, high-calorie food. Consult with a veterinarian. 4. Monitor Clinical Pathology: If possible, collect blood samples to assess liver and kidney function and hematological parameters (see tables below). |

| Inconsistent results between animals | Variability in dosing, formulation, or individual animal response. | 1. Standardize Procedures: Ensure all experimental procedures, including formulation preparation and administration, are highly standardized. 2. Homogenous Formulation: Ensure the dosing formulation is a homogenous suspension or solution. Vortex or stir the suspension before each administration. 3. Accurate Dosing: Dose each animal based on its individual body weight. 4. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |

Data Presentation

The following tables provide a template for the types of quantitative data that should be collected during a dose-ranging or toxicity study of this compound. Reference values for common mouse strains are provided for comparison.

Table 1: Clinical Chemistry Parameters for Toxicity Monitoring

| Parameter | Function | Reference Range (C57BL/6 Mice) | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |

| Alanine Aminotransferase (ALT) | Liver function | 28 - 132 U/L (Male) 17 - 77 U/L (Female)[13] | ||||

| Aspartate Aminotransferase (AST) | Liver function | 54 - 298 U/L (Male) 81 - 435 U/L (Female)[13] | ||||

| Alkaline Phosphatase (ALP) | Liver/Bone | 53 - 128 U/L (Male) 60 - 150 U/L (Female)[13] | ||||

| Blood Urea Nitrogen (BUN) | Kidney function | 18 - 29 mg/dL | ||||

| Creatinine | Kidney function | 0.2 - 0.7 mg/dL | ||||

| Total Bilirubin | Liver function | 0.1 - 0.9 mg/dL |

Table 2: Hematological Parameters for Toxicity Monitoring

| Parameter | Function | Reference Range (C57BL/6 Mice) | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |

| White Blood Cells (WBC) | Immune function | 2.8 - 9.1 x 10³/µL | ||||

| Red Blood Cells (RBC) | Oxygen transport | 7.7 - 10.3 x 10⁶/µL | ||||

| Hemoglobin (HGB) | Oxygen transport | 13.6 - 16.4 g/dL (Male) 13.9 - 15.9 g/dL (Female)[14] | ||||

| Hematocrit (HCT) | RBC proportion | 41 - 50 % | ||||

| Platelets (PLT) | Blood clotting | 716 - 1442 x 10³/µL |

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound in Mice

Objective: To determine the highest dose of this compound that can be administered orally for a defined period without causing unacceptable toxicity.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water, or 10% DMSO/40% PEG300/5% Tween-80/45% saline)

-

6-8 week old mice (e.g., C57BL/6 or BALB/c)

-

Oral gavage needles (flexible, ball-tipped)

-

Syringes

-

Animal scale

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the study.

-

Dose Grouping: Divide mice into groups of 3-5 per sex. Include a vehicle control group and at least 3-4 dose escalation groups (e.g., 50, 100, 200, 400 mg/kg). The starting doses should be based on any available in vitro cytotoxicity data and the known tolerated dose of 75 mg/kg.

-

Formulation Preparation: Prepare the this compound formulation as a homogenous suspension or solution. Ensure the formulation is stable for the duration of the dosing period.

-

Administration: Administer this compound or vehicle via oral gavage once daily for 5-14 consecutive days. Dose volume is typically 5-10 mL/kg.

-

Monitoring:

-

Record body weights daily.

-

Perform clinical observations twice daily for signs of toxicity (see FAQ 4).

-

Record food and water consumption daily if possible.

-

-

Endpoints: The primary endpoint is the observation of dose-limiting toxicity, which may be defined as >15-20% body weight loss, significant clinical signs of distress, or mortality.

-

Data Analysis: The MTD is defined as the highest dose that does not produce unacceptable toxicity.

-

Optional Terminal Procedures: At the end of the study, blood can be collected for clinical chemistry and hematology analysis. Tissues can be collected for histopathological examination.

Protocol 2: Oral Gavage Administration of this compound Suspension

-

Preparation:

-

Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.

-

If using a co-solvent system, first dissolve this compound in DMSO, then add the other components of the vehicle sequentially while vortexing.

-

If using a methylcellulose suspension, gradually add the this compound powder to the vehicle while vortexing or sonicating to create a uniform suspension.

-

-

Administration:

-

Weigh the mouse to determine the precise volume to be administered.

-

Thoroughly mix the suspension immediately before drawing it into the syringe to ensure homogeneity.

-

Gently restrain the mouse, ensuring the head and body are in a straight line.

-

Insert the gavage needle into the diastema and gently advance it into the esophagus. Do not force the needle.

-

Slowly administer the suspension.

-

-

Post-Administration Monitoring:

-

Return the mouse to its cage and observe for any immediate signs of distress for at least 15 minutes.[15]

-

Continue to monitor the animals as per the study protocol.

-

Mandatory Visualizations

Caption: USP28 Signaling Pathway and Inhibition by this compound.

Caption: USP25 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for an MTD Study of this compound.

References

- 1. Frontiers | Emerging Roles of Ubiquitin-Specific Protease 25 in Diseases [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 5. Emerging Roles of Ubiquitin-Specific Protease 25 in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. USP28 protects development of inflammation in mouse intestine by regulating STAT5 phosphorylation and IL22 production in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. research.sdsu.edu [research.sdsu.edu]

- 11. instechlabs.com [instechlabs.com]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. Clinical Chemistry Reference Intervals for C57BL/6J, C57BL/6N, and C3HeB/FeJ Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. research.fsu.edu [research.fsu.edu]

Validation & Comparative

A Comparative Guide to USP28 Inhibitors: FT206 versus AZ1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent inhibitors of Ubiquitin-Specific Protease 28 (USP28), FT206 and AZ1. USP28 is a deubiquitinating enzyme implicated in the progression of various cancers through its stabilization of oncoproteins such as c-MYC, c-JUN, and Δp63. Consequently, the development of potent and selective USP28 inhibitors is a key area of interest in cancer therapy. This document outlines the performance of this compound and AZ1, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

Performance Comparison: this compound vs. AZ1

This compound and AZ1 are both inhibitors of USP28, but they exhibit distinct profiles in terms of potency, selectivity, and cellular effects. This compound, a thienopyridine carboxamide derivative, has emerged as a more potent and selective inhibitor of USP28 compared to AZ1, which is a benzylaminoethanol derivative.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and AZ1 based on available experimental evidence.

Table 1: In Vitro Inhibitory Activity

| Inhibitor | Target | IC50 (μM) | Notes |

| This compound | USP28 | 0.15[3][4] | Preferentially inhibits USP28 over USP25.[1] |

| USP25 | 1.01[3][4] | ~6.7-fold selectivity for USP28. | |

| AZ1 | USP28 | 0.6[5][6] | Dual inhibitor of USP28 and USP25. |

| USP25 | 0.7[5][7] | Approximately equipotent against USP28 and USP25.[8] |

Table 2: Cellular and In Vivo Efficacy

| Inhibitor | Model System | Dosage/Concentration | Key Findings |

| This compound | Lung Squamous Cell Carcinoma (LSCC) cells | 0-5 μM | Suppresses c-JUN and c-MYC expression; inhibits proliferation.[3] |

| LSCC Xenograft Mouse Model | 75 mg/kg, p.o., 3x/week for 5 weeks | Induces tumor regression; reduces levels of Δp63, c-JUN, and c-MYC.[1][2] | |

| AZ1 | Non-Small Cell Lung Cancer (NSCLC) cells | 0-20 μM | Inhibits cell growth in a dose-dependent manner.[9] |

| Colitis and Tumorigenesis Mouse Model | 20-40 mg/kg, gavage, daily | Attenuates colitis and reduces tumor numbers.[5] | |

| NSCLC Mouse Model | Not specified | In combination with cisplatin, enhances therapeutic efficacy.[10] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize and compare this compound and AZ1 are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Ubiquitin-Rhodamine 110 (Ub-Rh110) Assay for Deubiquitinase Activity

This assay is a common method to measure the enzymatic activity of deubiquitinases (DUBs) like USP28 and to determine the potency of their inhibitors. The principle involves the cleavage of a quenched fluorescent substrate, Ub-Rh110, by the DUB, which results in an increase in fluorescence.

Materials:

-

Recombinant human USP28 enzyme

-

Ubiquitin-Rhodamine 110 substrate (e.g., from Boston Biochem or R&D Systems)

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.05% (w/v) CHAPS

-

This compound and AZ1 compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Prepare serial dilutions of this compound and AZ1 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Add 2 µL of the diluted inhibitor solutions or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of recombinant USP28 (e.g., 5 nM final concentration) in Assay Buffer to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of Ub-Rh110 substrate (e.g., 100 nM final concentration) in Assay Buffer to each well.

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a plate reader.

-

Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve).

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 values.

Activity-Based Probe Profiling (ABPP) for Cellular Target Engagement and Selectivity

ABPP is a powerful chemoproteomic technique used to assess the activity of enzymes within a complex biological sample, such as a cell lysate. It utilizes activity-based probes (ABPs) that covalently bind to the active site of an enzyme. In a competitive ABPP experiment, pre-incubation with an inhibitor will prevent the binding of the ABP, allowing for the assessment of inhibitor potency and selectivity against a panel of enzymes simultaneously.

Materials:

-

LSCC cell lines (e.g., H520)

-

This compound and AZ1 compounds

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors

-

Ubiquitin-based ABP with a reporter tag (e.g., HA-tag or biotin)

-

Streptavidin or Anti-HA antibody-conjugated beads

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against USP28, USP25, and other DUBs of interest

-

Mass spectrometer for proteomic analysis

Procedure:

-

Culture LSCC cells to ~80% confluency.

-

Treat the cells with varying concentrations of this compound, AZ1, or DMSO (vehicle control) for a specified time (e.g., 2 hours).

-

Harvest the cells and prepare cell lysates by incubating in Lysis Buffer on ice, followed by centrifugation to remove cell debris.

-

Determine the protein concentration of the lysates.

-

Incubate a standardized amount of protein lysate (e.g., 1 mg) with the ubiquitin-based ABP (e.g., 1 µM) for 1 hour at 37°C.

-

For affinity purification, add streptavidin (for biotin-tagged probes) or anti-HA beads to the labeled lysates and incubate overnight at 4°C with rotation.

-

Wash the beads extensively with Lysis Buffer to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific DUBs to visualize the extent of probe labeling (and thus, inhibition).

-

For proteome-wide selectivity profiling, the eluted proteins are subjected to on-bead digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the DUBs that were labeled by the probe. A decrease in the signal for a particular DUB in the inhibitor-treated sample compared to the control indicates that the inhibitor is engaging with that target.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the USP28 signaling pathway and a typical experimental workflow for inhibitor comparison.

Caption: USP28 signaling pathway and points of inhibition.

Caption: Workflow for comparing USP28 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 3. sciety.org [sciety.org]

- 4. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of USP28 overcomes Cisplatin-resistance of squamous tumors by suppression of the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]